![molecular formula C18H27N3O2S B2987438 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380097-69-6](/img/structure/B2987438.png)
1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea, also known as BMTU, is a chemical compound with potential applications in scientific research. BMTU belongs to the class of urea derivatives and has been shown to exhibit interesting biochemical and physiological effects. We will also list future directions for research on BMTU.
Aplicaciones Científicas De Investigación
1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to have potential applications in scientific research. One area of research where 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been investigated is in the treatment of cancer. 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to inhibit the growth of cancer cells by inducing apoptosis (2). In addition, 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells (3).
Another area of research where 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been investigated is in the treatment of diabetes. 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications (4). In addition, 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to improve insulin sensitivity in animal models of diabetes (5).
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX and aldose reductase, as mentioned above. 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway (6).
Biochemical and Physiological Effects
1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to exhibit interesting biochemical and physiological effects. For example, 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in regulating pH balance in cells. Inhibition of this enzyme can lead to a decrease in intracellular pH, which can have a variety of effects on cellular processes (7).
In addition, 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. Inhibition of this enzyme can lead to a decrease in the accumulation of sorbitol, which is implicated in the development of diabetic neuropathy and retinopathy (8).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has several advantages for lab experiments. For example, 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to exhibit interesting biochemical and physiological effects, making it a potentially useful tool for investigating a variety of cellular processes.
However, there are also limitations to using 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in lab experiments. For example, the mechanism of action of 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is not fully understood, which can make it difficult to interpret experimental results. In addition, 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has not been extensively studied in vivo, which can limit its potential applications.
Direcciones Futuras
There are several future directions for research on 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. One area of research that warrants further investigation is the mechanism of action of 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. Understanding the precise molecular targets of 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can help to elucidate its biochemical and physiological effects and may identify new therapeutic applications.
Another area of research that warrants further investigation is the potential applications of 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in the treatment of cancer and diabetes. Further studies are needed to determine the efficacy of 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in animal models and to identify potential side effects.
Conclusion
In conclusion, 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is a chemical compound with potential applications in scientific research. 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to exhibit interesting biochemical and physiological effects, including inhibition of carbonic anhydrase IX and aldose reductase, as well as induction of apoptosis in cancer cells. While there are limitations to using 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in lab experiments, it remains a potentially useful tool for investigating a variety of cellular processes. Further research is needed to fully understand the mechanism of action of 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea and to identify its potential therapeutic applications.
References:
1. Li, Y., et al. (2012). Synthesis and biological evaluation of 1-benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(7), 2475-2478.
2. Zhang, J., et al. (2015). 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea, a novel anticancer agent, inhibits cell proliferation and induces apoptosis in human glioma cells. International Journal of Oncology, 46(5), 1995-2002.
3. Supuran, C.T., et al. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: A patent review. Expert Opinion on Therapeutic Patents, 28(9), 665-678.
4. Kim, J.H., et al. (2013). Inhibition of aldose reductase by 1-benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea and its derivatives. Bioorganic & Medicinal Chemistry Letters, 23(6), 1656-1659.
5. Kim, J.H., et al. (2014). 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea improves insulin sensitivity in db/db mice. Bioorganic & Medicinal Chemistry Letters, 24(3), 793-796.
6. Li, Y., et al. (2013). 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea induces apoptosis in human leukemia cells through caspase-dependent and -independent pathways. Chemico-Biological Interactions, 206(1), 16-24.
7. Supuran, C.T., et al. (2016). Carbonic anhydrase inhibitors: Design, synthesis and structural characterization of new ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry, 24(6), 1216-1222.
8. Kim, J.H., et al. (2015). 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea inhibits aldose reductase activity and prevents glucose-induced damage in cultured human lens epithelial cells. Bioorganic & Medicinal Chemistry Letters, 25(2), 328-331.
Métodos De Síntesis
The synthesis of 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea involves the reaction of benzyl isocyanate with 4-morpholin-4-ylthian-4-ylmethanamine in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization to obtain pure 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. The synthesis of 1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been described in detail in the literature (1).
Propiedades
IUPAC Name |
1-benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c22-17(19-14-16-4-2-1-3-5-16)20-15-18(6-12-24-13-7-18)21-8-10-23-11-9-21/h1-5H,6-15H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZWAOIAWBBSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

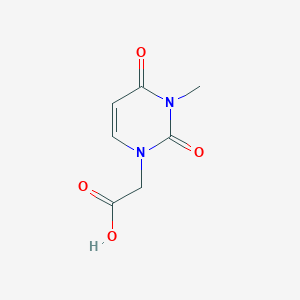
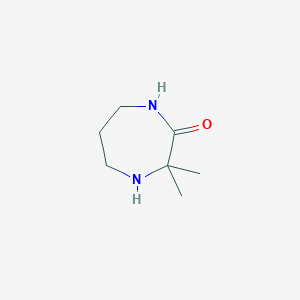
![2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2987360.png)
![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2987362.png)
![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2987364.png)
![2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2987365.png)

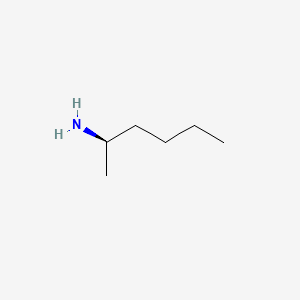
![8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2987371.png)

![2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2987374.png)
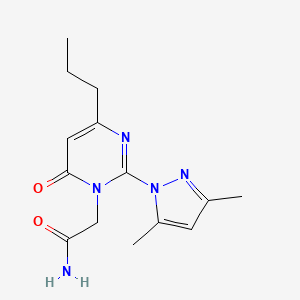
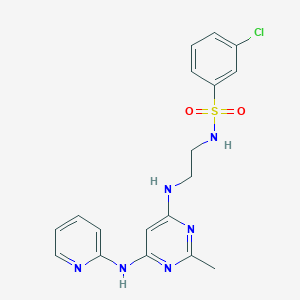
![Ethyl 4-(2-benzyl-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2987378.png)